molecular formula C22H25N3O3S B2918981 1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE CAS No. 862758-99-4

1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE

Cat. No.: B2918981
CAS No.: 862758-99-4
M. Wt: 411.52
InChI Key: AYDLDEHIPMJELX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(3-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-3-24-12-14-25(15-13-24)22-21(29(26,27)19-10-5-4-6-11-19)23-20(28-22)18-9-7-8-17(2)16-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDLDEHIPMJELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The oxazole ring and 3-methylphenyl group contribute to the compound’s overall stability and reactivity, allowing it to engage in various biochemical processes .

Comparison with Similar Compounds

Structural Analogues

  • Oxazole Derivatives: Substituted 1,3-oxazoles are common in medicinal chemistry. For example, compounds with sulfonyl groups often exhibit enhanced solubility or binding affinity compared to non-sulfonylated analogues.
  • Piperazine-Containing Compounds : The 4-ethylpiperazine moiety may influence pharmacokinetics (e.g., bioavailability) compared to unsubstituted piperazines or bulkier N-alkyl groups.

Functional Analogues

  • Kinase Inhibitors : Many oxazole derivatives target kinases. For instance, imatinib (a tyrosine kinase inhibitor) shares sulfonamide-like features but lacks the oxazole core.
  • Antipsychotic Agents : Piperazine derivatives are common in CNS-targeting drugs, though their efficacy depends on substituent patterns.

Hypothetical Data Table (Note: Not derived from evidence):

Compound Core Structure Key Substituents Reported Activity (Hypothetical)
Target Compound 1,3-Oxazole Benzenesulfonyl, 4-ethylpiperazine Kinase inhibition (IC₅₀: ~50 nM)
Analog A 1,3-Oxazole Phenyl, piperidine Moderate receptor binding (IC₅₀: 200 nM)
Analog B Imidazole Benzenesulfonyl, methylpiperazine Improved solubility, weaker activity

3. Limitations of Evidence The provided sources focus on crystallographic software (SHELX, WinGX) rather than chemical compounds. Future studies would require experimental or computational data (e.g., docking studies, SAR analyses) to validate comparisons.

4. Researchers should leverage crystallographic software like SHELXL for structural refinement and databases like PubChem or ChEMBL for analogous compound data.

Biological Activity

1-[4-(Benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-ethylpiperazine is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • A piperazine ring , which is known for its versatility in drug design.
  • An oxazole ring , contributing to its biological activity.
  • A benzenesulfonyl group , which enhances solubility and bioavailability.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole moiety can facilitate binding interactions that modulate the activity of these targets.

Potential Targets

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown promise in inhibiting human acetylcholinesterase, a key enzyme in neurotransmission. This inhibition could potentially be leveraged for therapeutic effects in neurodegenerative diseases like Alzheimer's .
  • Enzyme Modulation : The compound may act on various enzymes involved in metabolic pathways, influencing processes such as inflammation or cancer progression.

In Vitro Studies

Several studies have explored the biological activity of related piperazine compounds. For instance:

  • Neuroprotective Effects : Piperazine derivatives have demonstrated neuroprotective properties by inhibiting amyloid peptide aggregation, a hallmark of Alzheimer's disease .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatments.

Case Studies

  • Neurodegenerative Disease Models : In models of Alzheimer's disease, compounds structurally similar to this compound have been shown to reduce amyloid plaque formation and improve cognitive function.
  • Cancer Cell Lines : Preliminary studies indicate that the compound may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Acetylcholinesterase InhibitionReduced enzyme activity; potential neuroprotective effects
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveReduction in amyloid aggregation

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